Product packaging for 1-(3,4,5-Trimethoxyphenyl)ethanol(Cat. No.:CAS No. 36266-40-7)

1-(3,4,5-Trimethoxyphenyl)ethanol

Cat. No.: B3024407
CAS No.: 36266-40-7
M. Wt: 212.24 g/mol
InChI Key: IONRJSKJWDOGAY-UHFFFAOYSA-N
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Description

Contextual Significance within Organic and Medicinal Chemistry Research

In organic synthesis, 1-(3,4,5-trimethoxyphenyl)ethanol serves as a versatile intermediate. Its hydroxyl group can be readily converted into other functional groups or used as a handle for attaching the entire trimethoxyphenyl fragment to a larger molecular scaffold. As a chiral molecule, it offers the potential for stereospecific synthesis, a critical aspect in the development of therapeutic agents where a specific three-dimensional arrangement is often required for biological activity.

The true significance of this compound is illuminated by its context within medicinal chemistry. The 3,4,5-trimethoxyphenyl group is a well-established pharmacophore, meaning it is a key structural feature responsible for a molecule's biological activity. This moiety is a central component of numerous compounds designed to interact with specific biological targets, most notably tubulin. Therefore, this compound is a valuable starting material for creating novel analogs and derivatives aimed at treating a range of diseases.

Historical Perspectives on the 3,4,5-Trimethoxyphenyl Moiety in Chemical Biology

The importance of the 3,4,5-trimethoxyphenyl moiety is rooted in nature. This structural motif is found in several natural products that exhibit potent biological effects. The most famous example is colchicine (B1669291), an alkaloid isolated from the autumn crocus (Colchicum autumnale). For centuries, extracts from this plant were used to treat gout, and modern science has revealed that colchicine's mechanism of action involves the disruption of microtubules, essential components of the cellular cytoskeleton.

The discovery that the 3,4,5-trimethoxyphenyl ring of colchicine is crucial for its binding to tubulin sparked immense interest in this chemical fragment. nih.gov This led to decades of research where chemists have designed and synthesized a vast number of molecules containing this moiety in an effort to create new drugs, particularly for cancer therapy, that could mimic or improve upon the tubulin-destabilizing effects of natural products. oakwoodchemical.com This historical context establishes the 3,4,5-trimethoxyphenyl group as a "privileged scaffold" in medicinal chemistry, lending immediate relevance to simpler molecules like this compound that contain it.

Overview of Research Domains Pertaining to this compound and its Analogs

Research involving this compound and its close chemical relatives primarily falls within the domain of drug discovery and development, with a strong focus on anticancer agents. Scientists utilize this compound and its precursor ketone as starting points to synthesize more complex molecules with enhanced biological properties.

Table 2: Examples of Research on Analogs and Derivatives

Research AreaExample Compound ClassInvestigated ActivityReference
Anticancer Agents (E)-1-(1,3-diphenylallyl)-1H-1,2,4-triazolesPotent antiproliferative activity in breast cancer cells through tubulin inhibition. nih.gov
Anticancer Agents 2-(4-benzhydrylpiperazin-1-yl)-1-(3,4,5-trimethoxyphenyl)ethanolStructural analog designed for potential biological activity. uni.lu
Synthetic Chemistry 1-(3,4,5-trimethoxy-phenyl)-ethylamineReductive amination of the precursor ketone to produce chiral amines as synthetic building blocks. chemicalbook.com

One area of investigation involves creating hybrid molecules that combine the 3,4,5-trimethoxyphenyl moiety with other pharmacophores. For instance, researchers have synthesized triazole-containing compounds derived from a trimethoxyphenyl core that demonstrate potent antiproliferative activity against various cancer cell lines, including breast cancer, leukemia, and melanoma. nih.gov Computational docking studies for these novel compounds predicted that the trimethoxyphenyl group anchors the molecule within the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis. nih.gov

Other studies focus on synthesizing different derivatives, such as those incorporating a piperazine (B1678402) ring, to explore new chemical space and identify compounds with novel or improved pharmacological profiles. uni.lu The synthesis of the closely related 1-(3,4,5-trimethoxy-phenyl)-ethylamine from the ketone precursor highlights the utility of this chemical framework in producing chiral amines, which are themselves critical building blocks in many pharmaceuticals. chemicalbook.com These examples underscore the role of the this compound scaffold as a foundational element in the ongoing quest for new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O4 B3024407 1-(3,4,5-Trimethoxyphenyl)ethanol CAS No. 36266-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7,12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONRJSKJWDOGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80291772
Record name 1-(3,4,5-trimethoxyphenyl)ethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36266-40-7
Record name NSC77909
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,4,5-trimethoxyphenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80291772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Advanced Derivatization Studies

Functional Group Transformations of the Ethanol (B145695) Moiety

The hydroxyl group of the ethanol moiety in 1-(3,4,5-trimethoxyphenyl)ethanol is a key site for a variety of functional group interconversions. These transformations are fundamental for creating intermediates that can be used in more complex synthetic routes.

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(3,4,5-trimethoxyphenyl)ethanone. This transformation can be achieved using a range of oxidizing agents. For instance, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are effective for this purpose. Milder, more modern methods such as the Swern or Dess-Martin periodinane oxidations also provide high yields of the ketone under gentle conditions.

Etherification and Esterification: The hydroxyl group can undergo etherification to form ethers or esterification to produce esters. Etherification can be carried out under basic conditions, for example, using sodium hydride to deprotonate the alcohol followed by reaction with an alkyl halide. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst or a coupling agent.

Conversion to a Good Leaving Group: For nucleophilic substitution reactions, the hydroxyl group, being a poor leaving group, must first be converted into a better one. ucalgary.cakhanacademy.org This is commonly done by transforming the alcohol into a tosylate, mesylate, or triflate by reacting it with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270). ucalgary.cakhanacademy.orgpearson.com Alternatively, the alcohol can be converted into an alkyl halide (chloride or bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). libretexts.org These transformations proceed with retention or inversion of configuration depending on the reaction conditions and mechanism. libretexts.org

Table 1: Functional Group Transformations of the Ethanol Moiety

TransformationReagents and ConditionsProduct TypeSignificance
OxidationPCC, PDC, Swern (DMSO, oxalyl chloride), Dess-Martin periodinaneKetone (1-(3,4,5-Trimethoxyphenyl)ethanone)Intermediate for condensation and addition reactions.
Etherification1. NaH; 2. Alkyl halide (e.g., CH₃I)EtherModification of steric and electronic properties.
EsterificationCarboxylic acid, acid catalyst; or Acyl chloride, pyridineEsterProdrug strategies, modification of lipophilicity.
Tosylationp-Toluenesulfonyl chloride (TsCl), pyridineTosylateCreates an excellent leaving group for Sₙ2 reactions. ucalgary.cakhanacademy.org
HalogenationSOCl₂, PBr₃Alkyl HalidePrecursor for Grignard reagents and nucleophilic substitutions. libretexts.org

Reactions Involving the Trimethoxyphenyl Ring System (e.g., Electrophilic Aromatic Substitution for further functionalization)

The 3,4,5-trimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the three methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. In the case of the 3,4,5-trimethoxy substitution pattern, the positions ortho to the 1-ethanol substituent (positions 2 and 6) are the most likely sites for substitution.

Common EAS reactions that can be performed on this activated ring include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst, although the high activation of the ring may sometimes allow the reaction to proceed without a catalyst.

Nitration: The introduction of a nitro group (-NO₂) is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The resulting nitro-substituted compound can be a precursor to an amino group via reduction.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) can introduce a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, onto the aromatic ring. masterorganicchemistry.com For example, reacting the compound with an alkyl halide in the presence of a Lewis acid like AlCl₃ would result in alkylation. masterorganicchemistry.comberkeley.edu Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) with a Lewis acid, would yield a ketone. Given the high reactivity of the trimethoxybenzene system, these reactions often proceed under mild conditions. Research on the Friedel-Crafts alkylation of the closely related 1,3,5-trimethoxybenzene (B48636) with trans-β-nitrostyrenes demonstrates the high nucleophilicity of this ring system. unizar.es

The directing effects of the substituents must be considered. The 1-ethanol group is a weak ortho-, para-director, while the methoxy groups are strong ortho-, para-directors. The combined effect of the three methoxy groups strongly activates the ring, making the positions 2 and 6 the most electron-rich and sterically accessible for electrophilic attack.

Formation of Complex Scaffolds from this compound Precursors

Derivatives of this compound are valuable precursors for the synthesis of complex heterocyclic and polycyclic scaffolds, which are often found in biologically active molecules.

Ring Closure Reactions

The structure of this compound is related to phenylethylamine and phenylethanol scaffolds, which are classic starting materials for building isoquinoline (B145761) and related heterocyclic systems.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnrochemistry.comnumberanalytics.comyoutube.com A derivative of this compound, such as the corresponding β-phenylethylamine (obtainable through conversion of the alcohol to a nitrile followed by reduction), could be condensed with an aldehyde to form a tetrahydroisoquinoline. ontosight.ai The electron-rich nature of the trimethoxyphenyl ring facilitates the electrophilic aromatic substitution step of the cyclization. wikipedia.org

Bischler-Napieralski Reaction: This is another powerful method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.orgyoutube.com It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org An N-acyl derivative of a 3,4,5-trimethoxyphenylethylamine, which can be synthesized from this compound, would be a suitable substrate for this reaction. The reaction proceeds via an intramolecular electrophilic attack on the activated aromatic ring. wikipedia.org

Condensation Reactions with Nitrogen-Containing Compounds

The ketone derivative, 1-(3,4,5-trimethoxyphenyl)ethanone, obtained from the oxidation of the parent alcohol, is an excellent substrate for condensation reactions with various nitrogen-containing nucleophiles. These reactions are often the first step in the synthesis of nitrogen-containing heterocycles.

With Amines: Condensation with primary amines or ammonia (B1221849) can lead to the formation of imines. These imines can then be reduced to form secondary or primary amines, respectively, in a process known as reductive amination. fiveable.melumenlearning.com

With Hydrazines: Reaction with hydrazine (B178648) or substituted hydrazines yields hydrazones. These intermediates can be used in the synthesis of pyrazoles and other nitrogen-containing heterocycles.

With Hydroxylamine (B1172632): Condensation with hydroxylamine produces oximes. Oximes can undergo rearrangement (e.g., the Beckmann rearrangement) to form amides.

Table 2: Ring Closure and Condensation Reactions

Reaction TypePrecursor Derived From this compoundKey ReagentsProduct Scaffold
Pictet-Spenglerβ-(3,4,5-Trimethoxyphenyl)ethylamineAldehyde/Ketone, Acid CatalystTetrahydroisoquinoline nrochemistry.comontosight.ai
Bischler-NapieralskiN-Acyl-β-(3,4,5-trimethoxyphenyl)ethylaminePOCl₃ or P₂O₅3,4-Dihydroisoquinoline wikipedia.orgorganic-chemistry.org
Reductive Amination1-(3,4,5-Trimethoxyphenyl)ethanoneAmine, Reducing Agent (e.g., NaBH₃CN)Substituted Amine fiveable.melumenlearning.com
Hydrazone Formation1-(3,4,5-Trimethoxyphenyl)ethanoneHydrazine (H₂NNH₂)Hydrazone
Oxime Formation1-(3,4,5-Trimethoxyphenyl)ethanoneHydroxylamine (H₂NOH)Oxime

Oxidative Cyclization Reactions

Oxidative cyclization reactions can forge new rings by forming carbon-carbon or carbon-heteroatom bonds under oxidative conditions. Derivatives of this compound that contain additional unsaturation or nucleophilic groups can undergo such transformations. For instance, a derivative containing a second aromatic ring or a suitably positioned alkene could undergo intramolecular oxidative coupling, often mediated by transition metals like palladium, to form a new cyclic system. While direct examples starting from this compound are specific to advanced synthetic schemes, the principle is demonstrated in the palladium-catalyzed intramolecular oxidative coupling of 1,1'-carbonyldiindoles to form 1,1'-carbonyl-2,2'-biindolyls. clockss.org This highlights the potential for creating complex, fused ring systems from appropriately designed precursors.

Nucleophilic Substitution Reactions in Intermediates

As discussed in section 3.1, the hydroxyl group of this compound can be converted into a good leaving group, such as a halide or a tosylate. ucalgary.cakhanacademy.org This creates an electrophilic carbon center that is susceptible to attack by a wide range of nucleophiles in Sₙ1 or Sₙ2 reactions. libretexts.orgmasterorganicchemistry.com This is a powerful strategy for introducing diverse functionalities.

The intermediate, 1-(3,4,5-trimethoxyphenyl)ethyl tosylate or a corresponding halide, can react with:

Azide ion (N₃⁻): To form an alkyl azide, which can then be reduced to a primary amine. This is part of the Gabriel synthesis of primary amines. fiveable.meorgosolver.com

Cyanide ion (CN⁻): To form a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Amines: To form substituted amines. orgosolver.comlibretexts.org However, over-alkylation can be an issue. libretexts.org

Thiolates (RS⁻): To form thioethers.

Alkoxides (RO⁻): To form ethers.

The choice between an Sₙ1 and Sₙ2 pathway depends on the substrate, nucleophile, solvent, and leaving group. libretexts.orgmasterorganicchemistry.comyoutube.com Given that this is a secondary benzylic position, both mechanisms are possible. The benzylic position can stabilize a carbocation intermediate, favoring an Sₙ1 pathway, especially with weak nucleophiles in polar protic solvents. Strong nucleophiles in polar aprotic solvents would favor an Sₙ2 reaction. libretexts.org

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise structure of 1-(3,4,5-Trimethoxyphenyl)ethanol can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the trimethoxyphenyl ring would typically appear in the downfield region of the spectrum. Due to the symmetrical substitution pattern of the ring, the two protons at the 2 and 6 positions would be chemically equivalent and should appear as a single signal. The proton attached to the benzylic carbon, being adjacent to both the aromatic ring and the hydroxyl group, would also have a characteristic chemical shift. The methyl protons of the ethanol (B145695) moiety would be expected to produce a doublet due to coupling with the adjacent methine proton. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

While specific experimental data for this compound was not found in the searched sources, data for the closely related compound, 2-nitro-1-(3,4,5-trimethoxyphenyl)ethan-1-ol, provides some insight into the expected chemical shifts for the aromatic and methoxy (B1213986) protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the methyl carbons of the methoxy groups, the carbons of the aromatic ring, the benzylic carbon bearing the hydroxyl group, and the methyl carbon of the ethyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy substituents. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, although the specific data is not detailed. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Aromatic CH6.5 - 7.0100 - 110s
CH-OH4.8 - 5.070 - 75q
OCH₃ (para)3.8 - 3.960 - 62s
OCH₃ (meta)3.8 - 3.955 - 57s
CH₃1.4 - 1.620 - 25d
OHVariable-br s

s = singlet, d = doublet, q = quartet, br s = broad singlet

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-oxygen (C-O) bonds, as well as absorptions related to the aromatic ring.

A broad and strong absorption band is anticipated in the region of 3500-3200 cm⁻¹ due to the O-H stretching vibration of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding. vscht.czucla.edu The C-H stretching vibrations of the aromatic ring and the aliphatic ethyl group are expected to appear in the 3100-2850 cm⁻¹ region. The presence of the aromatic ring should also give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Furthermore, a strong C-O stretching vibration, characteristic of a secondary alcohol, is expected in the 1150-1075 cm⁻¹ range. spectroscopyonline.com

While a specific spectrum for this compound was not available, PubChem indicates the existence of an FTIR spectrum for this compound. researchgate.netnih.gov

Interactive Data Table: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (alcohol)3500 - 3200Strong, Broad
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium to Strong
C=C stretch (aromatic)1600 - 1450Medium to Weak
C-O stretch (secondary alcohol)1150 - 1075Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, with a molecular formula of C₁₁H₁₆O₄, the calculated molecular weight is approximately 212.24 g/mol . researchgate.net In a mass spectrum, this would correspond to the molecular ion peak (M⁺).

The fragmentation pattern of this compound under electron ionization would be expected to show characteristic cleavages for a benzylic alcohol. A common fragmentation pathway for alcohols is the alpha-cleavage, which involves the breaking of the bond between the carbon bearing the hydroxyl group and an adjacent carbon. libretexts.orglibretexts.org For this molecule, this would result in the loss of a methyl radical (•CH₃) to form a stable, resonance-stabilized cation. Another potential fragmentation is the loss of a water molecule (H₂O), which is a common fragmentation pathway for alcohols. libretexts.orglibretexts.org The presence of the trimethoxybenzyl group would likely lead to fragments characteristic of this moiety.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Possible Fragment Fragmentation Pathway
212[C₁₁H₁₆O₄]⁺Molecular Ion (M⁺)
197[C₁₀H₁₃O₄]⁺Loss of •CH₃ (alpha-cleavage)
194[C₁₁H₁₄O₃]⁺Loss of H₂O
181[C₁₀H₁₃O₃]⁺Benzylic cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The this compound molecule contains a substituted benzene (B151609) ring, which is a strong chromophore.

The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to exhibit absorption bands in the ultraviolet region. The presence of the three methoxy groups on the benzene ring, which are auxochromes, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. Typically, substituted benzenes show a strong primary band (E-band) around 200-220 nm and a weaker secondary band (B-band) around 250-280 nm. The exact positions and intensities of these bands would provide further confirmation of the aromatic system and its substitution pattern.

Specific experimental UV-Vis data for this compound were not found in the searched sources.

X-ray Diffraction (XRD) for Single Crystal Structure Determination

For this compound, a successful single-crystal XRD analysis would reveal the exact spatial orientation of the trimethoxyphenyl group relative to the ethanol side chain. It would also provide detailed information about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing.

No crystal structure for this compound has been reported in the searched crystallographic databases. However, the crystal structure of a related compound, (E)-1-(3,4,5-trimethoxyphenyl)-2-nitroethene, has been determined, providing some structural information on the trimethoxyphenyl moiety. spectroscopyonline.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and certain transition metal ions. unibo.itwikipedia.org

This compound is a diamagnetic organic molecule with all its electrons paired. Therefore, it is EPR-silent and will not produce an EPR spectrum under normal conditions. unibo.it EPR spectroscopy would only become a relevant technique for studying this compound if it were to be converted into a radical species, for example, through oxidation to form a radical cation or by reaction with a radical initiator. In such a hypothetical case, the EPR spectrum would provide information about the distribution of the unpaired electron density within the molecular framework.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. For 1-(3,4,5-Trimethoxyphenyl)ethanol, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (molecular geometry) and to analyze its electronic properties.

These calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation approximately. The output provides optimized geometric parameters, such as bond lengths and angles. Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. Molecular orbital surface plots can also be generated to visualize the electron density distribution, offering insights into electrophilic and nucleophilic sites within the molecule.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method is instrumental in drug discovery for predicting how a compound might interact with a biological target.

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and its target. A lower (more negative) binding energy generally indicates a more stable and favorable interaction. These predictions are used to rank potential drug candidates and prioritize them for experimental testing. While specific docking studies for this compound are not detailed in the provided search results, the methodology allows for its theoretical evaluation against various protein targets to explore its potential biological functions.

Beyond predicting affinity, molecular docking provides a detailed analysis of the non-covalent interactions that stabilize the ligand-target complex. These key interactions include:

Hydrogen Bonding: The formation of hydrogen bonds between the hydroxyl group of this compound and amino acid residues (like serine, threonine, or aspartate) in a protein's binding site is a critical determinant of binding specificity and affinity.

Analyzing this interaction profile is essential for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs. Weak intermolecular forces are key players in stabilizing energetically-favored ligands within the conformational environment of protein structures. researchgate.net

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Hypothetical Protein A-7.5Ser122, Asp125Hydrogen Bond
Leu80, Val101Hydrophobic
Hypothetical Protein B-6.8Thr210Hydrogen Bond
Phe214, Trp240Hydrophobic, π-π Stacking

This table is for illustrative purposes to show typical data from molecular docking analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov These models are built by developing a relationship between calculated molecular descriptors (e.g., physicochemical properties like logP, molecular weight, or topological indices) and experimentally measured biological activity. researchgate.net

For a series of compounds related to this compound, a QSAR model could be developed to predict a specific biological activity, such as antioxidant or anti-inflammatory potential. nih.gov Once a statistically robust model is created and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby streamlining the discovery of molecules with enhanced efficacy. The activities of peptides, for instance, are determined by their amino acid compositions, sequences, and structures, making QSAR a widely applied tool for prediction. nih.gov

Energy Framework Analysis of Intermolecular Interactions in Crystal Structures

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method, often based on calculations like the CE-B3LYP model, deconstructs the interaction energies between pairs of molecules into their electrostatic, dispersion, and repulsion components.

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts a wide range of biological activities for a given chemical structure. nih.govfrontiersin.org The prediction is based on a structure-activity relationship analysis of a large training set of known active compounds. frontiersin.org

The output of a PASS analysis is a list of potential biological activities, each with two probabilities:

Pa (Probability of being Active): The likelihood that the compound exhibits the specified activity.

Pi (Probability of being Inactive): The likelihood that the compound is inactive for that activity.

Activities for which Pa > Pi are considered probable. This tool is highly valuable in early-stage drug discovery for identifying potential therapeutic applications of a compound and for flagging possible toxic effects. nih.gov A PASS analysis of this compound could reveal a spectrum of potential pharmacological effects, guiding experimental validation.

Predicted Biological ActivityPa (Probability Active)Pi (Probability Inactive)
Anti-inflammatory0.6500.021
Antioxidant0.5800.045
CYP2D6 Inhibitor0.5150.089
Neuroprotective0.4750.110
Vasodilator0.4200.150

This table is for illustrative purposes to demonstrate the typical output of a PASS analysis.

Biological Activities and Mechanistic Insights in Vitro and Non Human in Vivo Models

Anticancer and Antiproliferative Mechanisms

Research has primarily focused on the ability of 1-(3,4,5-Trimethoxyphenyl)ethanol and related compounds to interfere with cellular processes essential for cancer cell growth and survival. These mechanisms include the disruption of the cellular skeleton, halting the cell division cycle, and inducing programmed cell death.

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

Microtubules are crucial components of the cell's cytoskeleton, playing a vital role in cell division, structure, and transport. They are formed by the polymerization of α- and β-tubulin heterodimers. The dynamic nature of microtubule assembly and disassembly is a key target for anticancer agents. Disruption of these dynamics can lead to cell cycle arrest and ultimately cell death. nih.gov

Compounds containing the 3,4,5-trimethoxyphenyl (TMP) moiety, a key structural feature of this compound, are recognized as a significant pharmacophoric group for tubulin inhibitors. mdpi.com For instance, a derivative, 1-methyl-5-(3-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-4-yl)-1H-indole (T115), has been shown to be a potent inhibitor of tubulin polymerization. nih.gov Studies using immunofluorescence staining against α-tubulin have demonstrated that T115 causes disorganization and fragmentation of the microtubule network and disrupts the formation of the mitotic spindle. nih.gov Similarly, other derivatives have been shown to effectively inhibit tubulin polymerization in a concentration-dependent manner. nih.gov

Many tubulin inhibitors that disrupt microtubule polymerization exert their effects by binding to specific sites on the tubulin protein. One of the most well-known of these is the colchicine (B1669291) binding site. nih.gov The trimethoxyphenyl (TMP) group, present in this compound, is a key feature of many compounds that bind to this site. mdpi.comnih.gov

Molecular docking studies have indicated that derivatives of this compound can fit into the colchicine binding site on β-tubulin. mdpi.comnih.gov For example, the 3,4,5-trimethoxyphenyl group can form hydrophobic interactions with surrounding amino acid residues, and other parts of the molecule can form hydrogen bonds, enhancing the binding affinity. mdpi.comnih.gov This binding competes with colchicine, thereby inhibiting the polymerization of tubulin heterodimers and disrupting microtubule dynamics. nih.govnih.gov

Cell Cycle Arrest (e.g., G2/M phase arrest)

By disrupting microtubule dynamics, this compound and its analogs can interfere with the formation of the mitotic spindle, a critical structure for cell division. This interference typically leads to an arrest of the cell cycle at the G2/M phase. nih.govnih.gov

Flow cytometric analysis has shown that treatment with compounds containing the 3,4,5-trimethoxyphenyl moiety can lead to a dose-dependent increase in the population of cells in the G2/M phase. medsci.org For example, a stilbenoid derivative, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), induced G2/M phase arrest in human lung cancer cells. nih.gov This arrest is often accompanied by a decrease in the population of cells in the G1 phase. medsci.org The G2/M arrest is a hallmark of microtubule-destabilizing drugs and prevents the cancer cells from completing mitosis and proliferating. nih.gov

Apoptosis Induction Pathways (e.g., caspase activation, mitochondrial membrane potential loss)

Following cell cycle arrest, cancer cells treated with this compound derivatives often undergo apoptosis, or programmed cell death. This process is characterized by a series of biochemical events that lead to the orderly dismantling of the cell.

Key events in the induction of apoptosis include the activation of caspases, a family of proteases that execute the apoptotic process, and the loss of mitochondrial membrane potential. mdpi.comnih.gov The intrinsic pathway of apoptosis is often initiated by cellular stress, leading to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c. sci.house This release can trigger a cascade of caspase activation. mdpi.com

Studies have shown that treatment with compounds containing the 3,4,5-trimethoxyphenyl group can lead to an increase in the expression of pro-apoptotic proteins and the activation of caspases. nih.govnih.gov Furthermore, a significant loss of mitochondrial membrane potential has been observed in cells treated with such compounds, indicating the involvement of the mitochondrial pathway in apoptosis induction. nih.gov

Inhibition of Cancer Cell Migration

The ability of cancer cells to migrate is fundamental to invasion and metastasis. Research has explored the potential of compounds to inhibit this process. While direct studies on this compound's effect on cell migration are limited, the broader class of compounds affecting microtubule dynamics is known to impact cell motility.

Effects on Multidrug Resistance (MDR) Phenotypes

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of anticancer drugs. Some compounds are being investigated for their ability to reverse this resistance.

Esters of 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diol have demonstrated notable chemoreversal activity in multidrug-resistant human nasopharyngeal carcinoma cells. nih.gov These compounds were found to inhibit the function of the P-glycoprotein (P-gp) efflux pump, which is a major contributor to MDR. nih.gov By inhibiting this pump, the intracellular concentration of anticancer drugs can be increased, restoring their efficacy. Some derivatives have also shown inhibitory activity against the multidrug resistance-associated protein (MRP) efflux pump. nih.gov

Kinase Inhibition Profiles (e.g., oncogenic kinases, CDK-2)

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. The 3,4,5-trimethoxyphenyl motif is a key pharmacophore in compounds designed to inhibit various kinases.

Chalcones featuring a 3,4,5-trimethoxy substitution pattern have been identified as inhibitors of oncogenic K-Ras signaling. nih.gov These compounds were found to mislocalize K-Ras from the plasma membrane, thereby blocking its signal output and inhibiting the growth of K-Ras-driven human cancer cells nih.gov. The study identified specific chalcone (B49325) derivatives as potent and effective dissociators of K-Ras from the plasma membrane, suggesting the 3,4,5-trimethoxy moiety is a key pharmacophore for this activity nih.gov.

Furthermore, other derivatives containing the 3,4,5-trimethoxyphenyl group have been developed as potent inhibitors of specific kinases. For example, BI-4659, a compound incorporating this moiety, is a potent inhibitor of TGFβ receptor I (TGFβRI/Alk5) with an IC₅₀ value of 19 nM opnme.com. It selectively blocks the phosphorylation of Smad2 and Smad3, key downstream effectors in the TGFβ signaling pathway opnme.com.

The table below summarizes the inhibitory activities of selected compounds bearing the trimethoxyphenyl moiety against specific kinases.

Compound ClassTarget KinaseActivityMechanism
ChalconesOncogenic K-RasInhibition of signalingMislocalization from the plasma membrane nih.gov
Triazole Derivative (BI-4659)Alk5 (TGFβRI)IC₅₀ = 19 nMBlocks phosphorylation of Smad2/Smad3 opnme.com

Antifungal Activity Studies

While information on this compound is limited, the closely related compound 1-(3′,4′,5′-trimethoxyphenyl)-2-nitro-ethylene (TMPN) has demonstrated significant antifungal properties. TMPN was found to be fungicidal against a majority of 132 reference strains and clinical isolates tested nih.govresearchgate.net. Its efficacy extends to fungi resistant to common antifungal agents like fluconazole, ketoconazole, amphotericin B, and flucytosine nih.gov.

Studies showed that for 96% of Cryptococcus neoformans isolates and 71% of Candida albicans isolates, the ratio of minimum fungicidal concentration (MFC) to minimum inhibitory concentration (MIC) was ≤2, indicating potent fungicidal action nih.govelsevierpure.com. The activity of TMPN was consistent across different pH levels, and the frequency of spontaneous fungal resistance was very low (<10⁻⁶) nih.govresearchgate.net. Kill-curve analysis confirmed that its fungicidal effect is both concentration- and time-dependent nih.govelsevierpure.com. Plant-derived ethanol (B145695) extracts have also been generally noted for their potential as substitutes for chemical fungicides in controlling plant pathogenic fungi swu.edu.cn.

Antimicrobial/Antibacterial Activity Studies

Ethanol itself is a well-established antimicrobial agent, effective against a broad spectrum of bacteria and viruses at concentrations between 60% and 90% contecinc.com. Its mechanism involves the denaturation of proteins and lipids contecinc.com. Plant extracts prepared with ethanol have shown promise as natural sources of antimicrobial agents researchgate.netresearchgate.net. For instance, ethanol extracts of Piper betle leaves demonstrated notable bactericidal activity against multiple drug-resistant strains of both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) plos.org.

While specific studies on the antimicrobial activity of pure this compound are not detailed, the general efficacy of ethanol-based solutions and extracts in killing microorganisms is widely recognized contecinc.complos.org.

Structure-Activity Relationship (SAR) Investigations

The number and position of methoxy (B1213986) groups on a phenyl ring are critical determinants of a compound's biological activity. The 3,4,5-trimethoxyphenyl substitution pattern is a recurring motif in molecules with potent cytotoxic and antiproliferative effects, often associated with tubulin interaction nih.govmdpi.com.

Structure-activity relationship (SAR) studies reveal that this specific arrangement is a potent pharmacophore. For example, in a series of chalcones designed to inhibit K-Ras, the 3,4,5-trimethoxy moiety on the B ring was identified as a potential key feature for activity nih.gov. Similarly, in the design of novel antimitotic agents, the 3,4,5-trimethoxyphenyl group was incorporated as a core element derived from tubulin-targeting agents like combretastatin (B1194345) mdpi.com.

The influence of methoxy substitution extends to other biological activities as well. In studies of aromatic cyclic seleninates mimicking glutathione (B108866) peroxidase, a methoxy group at the para position enhanced activity, while substitution at the meta position had no effect, and an ortho substitution significantly reduced activity nih.gov. This highlights the sensitive interplay between substituent position and biological function, governed by electronic and steric effects nih.gov. The presence of methoxy and hydroxyl groups can also enhance the antioxidant and antibacterial activities of various heterocyclic compounds mdpi.com. Phenylpropanoids, a broad class of plant metabolites that includes these structures, have diverse biological functions that are heavily influenced by their substitution patterns nih.govmdpi.com.

Role of the 3,4,5-Trimethoxyphenyl Ring in Bioactivity

The 3,4,5-trimethoxyphenyl (TMP) moiety is a crucial pharmacophore in a multitude of biologically active compounds, particularly in the realm of anticancer research. This structural feature is prominently found in naturally occurring compounds known for their potent cytotoxic and antimitotic activities. The TMP ring's significance is often attributed to its ability to interact with key biological targets, most notably tubulin.

In many tubulin-inhibiting agents, the 3,4,5-trimethoxyphenyl group is essential for binding to the colchicine site on β-tubulin. This interaction disrupts microtubule dynamics, which are critical for cell division, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis in cancer cells. The three methoxy groups on the phenyl ring play a vital role in the binding affinity. Specifically, the methoxy groups at positions 3 and 5, along with the central methoxy group at position 4, are believed to form crucial hydrogen bonds and van der Waals interactions within the colchicine-binding pocket of tubulin.

The substitution pattern of these methoxy groups is also critical for bioactivity. The 3,4,5-trimethoxy arrangement has been consistently shown to be optimal for high potency in many series of compounds. Alterations to this substitution pattern, such as the removal or repositioning of the methoxy groups, often lead to a significant reduction in biological activity. This underscores the specific structural and electronic requirements for effective interaction with the target protein.

Impact of Different Heterocyclic Scaffolds on Activity

Thiazole (B1198619) and Pyrimidine (B1678525) Derivatives: The combination of the TMP moiety with thiazole and pyrimidine rings has yielded potent anticancer agents. For example, a series of 4-(3,4,5-trimethoxyphenyl)thiazole–pyrimidine derivatives have been synthesized and evaluated for their antiproliferative activity. In these compounds, the thiazole ring acts as a linker between the TMP group and the pyrimidine scaffold. Modifications on the pyrimidine ring, such as the introduction of substituted piperazine (B1678402) moieties, have been shown to significantly enhance cytotoxic activity against various cancer cell lines.

Pyrrolizine Scaffolds: Pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl group have been investigated as multi-target cytotoxic agents. In these structures, the pyrrolizine core serves as a rigid scaffold to properly orient the TMP moiety and other substituents for optimal interaction with biological targets. Studies have shown that the nature of the substituent on the pyrrolizine ring system can dramatically impact cytotoxicity. For instance, benzamide (B126) derivatives of these compounds have demonstrated higher cytotoxicity than their corresponding Schiff base counterparts, suggesting that the amide linkage plays a crucial role in the compound's mechanism of action.

Triazole and Imidazole (B134444) Moieties: The incorporation of triazole and imidazole heterocycles into molecules containing the TMP group has been explored to develop novel antimitotic agents. These five-membered nitrogen-containing rings can act as bioisosteres for other functional groups and can participate in hydrogen bonding interactions with target enzymes. For example, chalcone-triazole hybrids have been designed to target both tubulin polymerization and aromatase, an enzyme involved in estrogen biosynthesis. The triazole ring in these hybrids is crucial for the desired dual activity profile. Similarly, imidazole-containing derivatives have been synthesized and shown to possess significant antiproliferative effects. The position and nature of the linkage of these heterocyclic rings to the core structure are critical determinants of their biological activity.

The strategic incorporation of these and other heterocyclic systems, such as oxadiazoles (B1248032) and triazines, allows for the systematic modification of the physicochemical and pharmacological properties of TMP-containing compounds, leading to the discovery of new derivatives with improved potency, selectivity, and drug-like characteristics.

Stereochemical Considerations in Biological Activity (e.g., chiral alcohol forms)

While specific comparative studies on the enantiomers of this compound are not extensively documented in publicly available literature, the principles of stereochemistry in pharmacology strongly suggest that the chiral center at the carbinol carbon would significantly influence the biological activity. In chiral molecules, enantiomers often exhibit different pharmacological and toxicological profiles due to their distinct three-dimensional arrangements, which dictate how they interact with chiral biological macromolecules such as enzymes and receptors.

The differential activity of enantiomers is a well-established phenomenon in drug development. For instance, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. This is because the binding sites of biological targets are themselves chiral, and thus can preferentially bind to one enantiomer over the other, akin to a lock and key mechanism where only a specifically shaped key will fit.

In the context of compounds containing a chiral alcohol, the spatial orientation of the hydroxyl group and the adjacent substituents is critical for forming specific hydrogen bonds and other non-covalent interactions with the target protein. For derivatives of this compound, it is highly probable that the (R)- and (S)-enantiomers would display different potencies as, for example, tubulin inhibitors or modulators of other cellular targets. The precise orientation of the hydroxyl group and the 3,4,5-trimethoxyphenyl ring relative to the rest of the molecule would determine the efficiency of binding to the active site of a target protein.

The synthesis of enantiomerically pure chiral alcohols is a significant area of research in organic chemistry, often employing biocatalytic methods or asymmetric synthesis to obtain the desired stereoisomer. The evaluation of the biological activity of individual enantiomers is a crucial step in the drug discovery process to identify the more potent and safer isomer, known as the eutomer. Therefore, it is reasonable to extrapolate that for any biological activity exhibited by racemic this compound or its derivatives, a more detailed investigation into the activities of its individual (R)- and (S)-enantiomers would likely reveal a stereochemical preference, with one enantiomer being significantly more active than the other.

In Vitro Cytotoxicity Evaluation in Various Cancer Cell Lines (e.g., HL-60, HepG2, MCF-7, MDA-MB-231, HT-1080)

Derivatives of this compound and other compounds featuring the 3,4,5-trimethoxyphenyl moiety have been the subject of extensive in vitro cytotoxicity screening across a wide range of human cancer cell lines. These studies are crucial for identifying potential anticancer agents and understanding their spectrum of activity. The half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric used to quantify cytotoxicity.

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, including:

HL-60 (Human promyelocytic leukemia): This is a suspension cell line derived from a patient with acute promyelocytic leukemia and is widely used for studying the effects of compounds on hematopoietic cancers.

HepG2 (Human liver cancer): This adherent cell line is derived from a hepatocellular carcinoma and is a common model for liver cancer research.

MCF-7 (Human breast cancer): This is an adherent, estrogen receptor-positive breast cancer cell line that is frequently used in studies of hormone-responsive breast cancers.

MDA-MB-231 (Human breast cancer): This is an adherent, triple-negative breast cancer cell line, which is often used as a model for more aggressive and difficult-to-treat breast cancers.

HT-1080 (Human fibrosarcoma): This adherent cell line is derived from a fibrosarcoma and is used in studies of connective tissue tumors.

The tables below summarize the IC50 values for various derivatives containing the 3,4,5-trimethoxyphenyl group against these cell lines, as reported in different research studies. It is important to note that the specific chemical structures of the tested compounds vary, and these tables are intended to provide an overview of the cytotoxic potential of this class of compounds.

Cytotoxicity Data for 3,4,5-Trimethoxyphenyl Derivatives

Compound/Derivative ClassHL-60 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)HT-1080 IC50 (µM)
Chalcone DerivativesData not availableData not available3.30 - 21.556.12 - 18.103.67 - 29.90
Pyrrolizine DerivativesData not availableData not available0.52 - 6.26Data not availableData not available
Triazole Derivatives0.37Data not available0.390.77Data not available
Thiazole-Pyrimidine HybridsData not availableData not availableData not availableData not availableData not available
Miscellaneous Trimethoxyphenyl Compounds2.703.803.79Data not availableData not available

Enzymatic Transformations and Metabolic Studies in Non Human Models

Biocatalytic Reduction of Analogous Ketones to Chiral Alcohols

The synthesis of chiral alcohols through the biocatalytic reduction of prochiral ketones is a well-established and environmentally conscious method in chemistry. This approach often utilizes enzymes such as alcohol dehydrogenases or ketoreductases, which can produce the desired alcohol enantiomer with high selectivity. While specific studies focusing on the direct enzymatic reduction of 3',4',5'-Trimethoxyacetophenone (B153969) to 1-(3,4,5-Trimethoxyphenyl)ethanol are not extensively detailed in the provided results, the principles can be understood by examining the reduction of analogous ketones.

Research into the asymmetric enzymatic reduction of various acetophenone (B1666503) derivatives demonstrates the potential of this method. For instance, the synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol (B145695), a key intermediate for certain pharmaceuticals, has been successfully achieved from its corresponding ketone via enzymatic reduction. researchgate.net In one study, an isolated alcohol dehydrogenase from Rhodococcus erythropolis was used to reduce the poorly water-soluble substrate, achieving excellent enantiomeric excess (>99.9%) and high conversion rates (>98%). researchgate.net This process was optimized for high substrate concentrations, highlighting the industrial viability of biocatalysis for producing chiral alcohols. researchgate.net

Another example involves the use of carbonyl reductases for the synthesis of chiral hydroxypiperidines. nih.gov These enzymes can accommodate various substrates and facilitate the transfer of a hydride from a cofactor, typically NADPH, to the ketone's carbonyl group. The stereochemical outcome of the reaction is dictated by the specific enzyme used and its three-dimensional structure, which orients the substrate for a selective reaction. nih.gov

These examples underscore the "green chemistry" advantages of biocatalysis over traditional chemical synthesis, as it avoids the use of heavy-metal catalysts and harsh reaction conditions. researchgate.net The high selectivity and efficiency of enzymes make them powerful tools for the synthesis of complex chiral molecules like this compound.

Table 1: Examples of Biocatalytic Reduction of Ketones to Chiral Alcohols

Substrate Enzyme/Organism Product Key Findings
3',5'-Bis(trifluoromethyl)acetophenone Alcohol dehydrogenase from Rhodococcus erythropolis (S)-3,5-Bistrifluoromethylphenyl ethanol >99.9% enantiomeric excess, >98% conversion. researchgate.net
tert-Butyl 3-phenyl-4-oxopiperidine-1-carboxylate Carbonyl Reductase (HeCR, DbCR) Chiral 3-phenyl-4-hydroxypiperidine derivatives Both (R) and (S) enantiomers could be accommodated by the enzymes. nih.gov

Investigation of this compound within Metabolic Pathways (e.g., as a metabolite of related compounds like mescaline in animal models)

This compound has been identified as a metabolite of mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring psychedelic compound. wikipedia.org The metabolism of mescaline has been studied in various animal models to understand its biotransformation and excretion.

Following oral administration, mescaline undergoes several metabolic transformations, including oxidative deamination, N-acetylation, and O-demethylation. wikipedia.org The primary metabolic pathway involves oxidative deamination, which leads to the formation of 3,4,5-trimethoxyphenylacetic acid (TMPAA). wikipedia.orgnih.gov However, other metabolites are also formed, including 3,4,5-trimethoxyphenylethanol (TMPE), which is the subject compound this compound. wikipedia.org This alcohol metabolite is formed alongside other compounds such as 3,4,5-trimethoxyphenylacetaldehyde (B1229130) (TMPA) and N-acetylmescaline (NAM). wikipedia.org

Studies in rodents have been conducted to assess the activity of these metabolites. Reports indicate that 3,4,5-trimethoxyphenylethanol (TMPE), along with TMPAA and NAM, did not produce effects similar to mescaline in drug discrimination tests in these animal models. wikipedia.org Mescaline itself is excreted in the urine both unchanged and as its various metabolites. Within 48 hours, approximately 92% of an oral dose is excreted in the urine. wikipedia.org The proportion of unchanged mescaline versus its metabolites, like TMPAA, changes over time post-administration. wikipedia.org

The study of mescaline's effects and metabolism has also extended to other non-human models like the zebrafish (Danio rerio), which is increasingly used in neuroscience research. nih.gov While these studies focus on the behavioral effects of the parent compound, they provide a valuable platform for future investigations into the formation and activity of its metabolites in a vertebrate system. nih.gov

Table 2: Identified Metabolites of Mescaline in Non-Human Models

Metabolite Chemical Name Metabolic Pathway
TMPAA 3,4,5-Trimethoxyphenylacetic acid Oxidative deamination wikipedia.orgnih.gov
TMPE This compound Reduction of intermediate aldehyde wikipedia.org
TMPA 3,4,5-Trimethoxyphenylacetaldehyde Oxidative deamination wikipedia.org
NAM N-Acetylmescaline N-acetylation wikipedia.org

Enzyme Interactions and Modulation by this compound and its Derivatives (e.g., enzyme inhibition)

The interaction of small molecules like this compound and its derivatives with enzymes is a critical area of study, particularly for understanding their biological effects and for the development of new therapeutic agents. The structure of a molecule dictates its ability to bind to and modulate the activity of an enzyme, a concept known as the structure-activity relationship (SAR).

While direct studies on the enzyme inhibitory activity of this compound are limited in the provided search results, principles of enzyme modulation can be inferred from studies on structurally related compounds. For example, studies on the inhibition of alcohol dehydrogenases by ethanol and its fluorinated derivatives show that these small alcohols can act as competitive inhibitors. nih.gov This suggests that this compound, being an alcohol, could potentially interact with the active site of alcohol dehydrogenases or other enzymes that process alcohol substrates.

SAR studies on other classes of compounds provide insight into how specific structural features influence enzyme inhibition. For instance, research on triterpenoids as inhibitors of 5-alpha-reductase revealed that the presence of a C-3 carbonyl group and a C-26-alpha,beta-unsaturated carbonyl group was characteristic of the most effective inhibitors. nih.gov Similarly, extensive SAR studies on derivatives of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] wikipedia.orgnih.govoxazin-4-amine led to the discovery of potent inhibitors of RET kinase, a target in cancer therapy. nih.gov These studies systematically modify different parts of the lead molecule to determine which chemical groups enhance or diminish its inhibitory potency against the target enzyme. nih.gov

For this compound and its potential derivatives, key structural features that could be modulated to influence enzyme interactions include:

The hydroxyl group on the ethyl side chain.

The three methoxy (B1213986) groups on the phenyl ring.

The aromatic ring itself.

Alterations to these groups, such as changing their position, number, or replacing them with other functional groups, would likely have a significant impact on the molecule's ability to bind to and inhibit specific enzymes.

Table 3: Principles of Structure-Activity Relationship in Enzyme Inhibition

Compound Class Target Enzyme Key Structural Features for Inhibition Reference
Triterpenoids 5-alpha-reductase Presence of C-3 carbonyl and C-26-alpha,beta-unsaturated carbonyl groups. nih.gov nih.gov
Pyrimido[5,4-b] wikipedia.orgnih.govoxazin-4-amine derivatives RET kinase Specific substitutions on the phenyl ring and the urea (B33335) moiety. nih.gov nih.gov

Table of Mentioned Compounds

Compound Name
This compound
3',4',5'-Trimethoxyacetophenone
(S)-3,5-Bistrifluoromethylphenyl ethanol
3',5'-Bis(trifluoromethyl)acetophenone
(S)-1-Phenylethanol
Acetophenone
tert-Butyl 3-phenyl-4-oxopiperidine-1-carboxylate
3-Phenyl-4-hydroxypiperidine
Mescaline (3,4,5-trimethoxyphenethylamine)
3,4,5-Trimethoxyphenylacetic acid (TMPAA)
3,4,5-Trimethoxyphenylacetaldehyde (TMPA)
N-Acetylmescaline (NAM)
N-acetyl-3,4-dimethoxy-5-hydroxyphenylethylamine
NADPH
Ethanol
Trifluoroethanol
N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] wikipedia.orgnih.govoxazin-4-amine

Applications in Advanced Organic Synthesis Research

Utilization as a Building Block for Complex Polycyclic and Heterocyclic Molecules

The structure of 1-(3,4,5-trimethoxyphenyl)ethanol makes it an ideal starting material for the synthesis of intricate polycyclic and heterocyclic systems. The ethanol (B145695) side chain provides a reactive handle for a variety of chemical transformations, while the trimethoxyphenyl ring often forms a core component of the target molecule's architecture.

Researchers have successfully employed this building block in the synthesis of various heterocyclic compounds. For instance, derivatives of this compound can be used to construct molecules containing pyrrolizine, pyridine (B92270), and thiazole (B1198619) rings. nih.govtandfonline.comnih.gov The synthesis of these complex structures often involves multi-step reaction sequences where the trimethoxyphenyl group is carried through the synthetic route. libretexts.org For example, 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one, which can be synthesized from 1-(3,4,5-trimethoxyphenyl)ethan-1-one, is a key intermediate in the formation of 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (B2553531). nih.gov This amine can then be further elaborated into more complex thiazole-pyrimidine derivatives. nih.gov

Similarly, the synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines has been achieved, demonstrating the versatility of the trimethoxyphenyl scaffold in accessing diverse heterocyclic systems. tandfonline.com The strategic incorporation of this moiety is crucial for achieving the desired molecular complexity and, ultimately, the biological activity of the final compounds.

Role as a Precursor in Developing New Chemical Entities for Biological Screening

The compound this compound and its close derivatives serve as important precursors for generating libraries of new chemical entities destined for biological screening. The ease with which its structure can be modified allows for the creation of a diverse set of molecules with a wide range of potential biological activities.

The process often begins with the modification of the ethanol side chain or reactions involving the aromatic ring. For example, oxidation of the alcohol to a ketone, followed by further reactions, can lead to a variety of derivatives. nih.gov These derivatives can then be subjected to high-throughput screening to identify compounds with interesting biological profiles.

A significant area of investigation is the synthesis of novel compounds with potential anticancer activity. The 3,4,5-trimethoxyphenyl group is a well-known feature of many potent tubulin polymerization inhibitors. nih.govacs.orgnih.gov By using this compound as a starting point, chemists can synthesize new analogues and derivatives that retain this key pharmacophore while exploring different substituents to enhance potency and selectivity. nih.gov For instance, novel pyrrolizine derivatives bearing the 3,4,5-trimethoxyphenyl moiety have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov

The development of these new chemical entities is a critical step in the drug discovery process, and the versatility of this compound as a precursor makes it a valuable tool for medicinal chemists.

Employing the 3,4,5-Trimethoxyphenyl Moiety for Rational Drug Design

The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, particularly in the design of agents targeting tubulin. acs.orgnih.gov This structural motif is a key component of colchicine (B1669291) and its binding site inhibitors, which are known to interfere with microtubule dynamics, a critical process in cell division. acs.org The rational design of new drugs often involves incorporating this moiety to achieve a desired biological effect.

The trimethoxy substitution pattern on the phenyl ring is crucial for high binding affinity to tubulin. acs.org In many tubulin inhibitors, this group is attached to a second aromatic ring through a linker of one to three atoms. nih.gov The specific orientation and conformation of the 3,4,5-trimethoxyphenyl group within the binding site are critical for its inhibitory activity.

Researchers leverage this understanding in the rational design of new anticancer agents. By starting with a molecule containing the 3,4,5-trimethoxyphenyl group, such as a derivative of this compound, they can systematically modify other parts of the molecule to optimize interactions with the target protein. This approach has led to the discovery of potent antiproliferative agents. For example, novel bioactive heterocycles containing the 3,4,5-trimethoxyphenyl fragment have been synthesized and shown to act as tubulin polymerization inhibitors. nih.gov

The table below provides examples of compounds where the 3,4,5-trimethoxyphenyl moiety is a key structural feature, highlighting its importance in the design of biologically active molecules.

Compound NameMolecular FormulaApplication/Significance
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-oneC11H13BrO4Intermediate in the synthesis of thiazole derivatives nih.gov
4-(3,4,5-Trimethoxyphenyl)thiazol-2-amineC12H14N2O3SBuilding block for thiazole-pyrimidine anticancer agents nih.gov
3-phenyl-4-(3,4,5-trimethoxyphenyl)pyridineC20H19NO3Tubulin polymerization inhibitor tandfonline.com
2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamideC32H30N2O6SPotent antiproliferative agent targeting tubulin nih.gov
7-Cyano-N-phenyl-6-(3,4,5-trimethoxybenzamido)-2,3-dihydro-1H-pyrrolizine-5-carboxamideC28H28N4O5Cytotoxic agent with potential anticancer activity nih.gov

This strategic use of the 3,4,5-trimethoxyphenyl moiety, often introduced through precursors like this compound, is a powerful approach in modern drug discovery and development.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing 1-(3,4,5-Trimethoxyphenyl)ethanol and its analogs is a primary area of future research. While established methods exist, the focus is shifting towards more sustainable and economically viable processes. Key areas of exploration include:

Catalyst- and Solvent-Free Synthesis: Inspired by the principles of green chemistry, researchers are investigating methods that minimize or eliminate the use of hazardous solvents and expensive catalysts. researchgate.net Techniques such as mechanochemical grinding and solid-state reactions are being explored to reduce waste and energy consumption. mdpi.com

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. ijpsjournal.com Future work will likely involve screening for and engineering enzymes that can efficiently produce 1-(3,a,5-Trimethoxyphenyl)ethanol and its chiral variants.

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. Adapting existing synthetic routes or developing new ones for flow chemistry could enable the large-scale and on-demand production of these compounds.

Multicomponent Reactions: One-pot multicomponent reactions are highly atom-efficient and can generate molecular diversity quickly. researchgate.net Designing novel multicomponent reactions that incorporate the 3,4,5-trimethoxyphenyl moiety could lead to the rapid discovery of new bioactive compounds.

Deeper Mechanistic Elucidation of Biological Actions

While preliminary studies have hinted at the biological potential of this compound derivatives, a deeper understanding of their mechanisms of action is crucial for their development as therapeutic agents. Future research should focus on:

Target Identification and Validation: Identifying the specific molecular targets of these compounds is a critical step. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or pathways with which they interact.

Cellular and In Vivo Studies: Moving beyond in vitro assays, future studies will need to investigate the effects of these compounds in more complex biological systems. This includes cell-based assays to understand their effects on cellular processes and in vivo studies in animal models to assess their efficacy and pharmacokinetic properties.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics can provide a holistic view of the biological effects of these compounds. This systems-level understanding can help to uncover novel mechanisms of action and potential off-target effects.

Advanced SAR and Rational Design Utilizing Computational Methods

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov Future research will leverage advanced computational tools to accelerate the drug discovery process. openmedicinalchemistryjournal.comnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structures with biological activities. openmedicinalchemistryjournal.com Developing robust QSAR models for this compound analogs can help to predict the activity of new compounds before they are synthesized.

Molecular Docking and Dynamics Simulations: These computational techniques can predict how a molecule binds to its target protein and can provide insights into the key interactions that govern binding affinity and selectivity. nih.gov This information can be used to design more potent and specific inhibitors.

De Novo Design and Virtual Screening: Advanced algorithms can be used to design novel molecules with desired properties from scratch or to screen large virtual libraries of compounds to identify potential hits. openmedicinalchemistryjournal.comnih.gov These methods can significantly reduce the time and cost associated with drug discovery.

Development of Targeted Delivery Systems for Analogs

To enhance the therapeutic efficacy and minimize potential side effects of this compound analogs, the development of targeted drug delivery systems is a promising area of research. nih.gov

Nanoparticle-Based Carriers: Encapsulating drugs within nanoparticles, such as liposomes, polymers, or ethosomes, can improve their solubility, stability, and pharmacokinetic profile. nih.gov These nanoparticles can also be functionalized with targeting ligands to direct them to specific cells or tissues.

Prodrug Strategies: A prodrug is an inactive compound that is converted into an active drug in the body. Designing prodrugs of this compound analogs can improve their oral bioavailability and target selectivity.

Antibody-Drug Conjugates (ADCs): ADCs link a potent cytotoxic drug to an antibody that specifically targets a protein expressed on the surface of cancer cells. This approach allows for the targeted delivery of the drug to the tumor site, minimizing damage to healthy tissues.

Investigation of Broader Biological Applications

While much of the research on this compound derivatives has focused on their potential as anticancer agents, there is a growing interest in exploring their broader biological applications.

Antimicrobial Activity: The emergence of antibiotic-resistant bacteria is a major global health threat. Screening libraries of this compound analogs for antimicrobial activity could lead to the discovery of new antibiotics with novel mechanisms of action.

Antiviral Activity: The ongoing threat of viral pandemics highlights the need for new antiviral drugs. Investigating the potential of these compounds to inhibit viral replication or entry could be a fruitful area of research.

Neuroprotective Effects: Some natural products containing the trimethoxyphenyl moiety have shown neuroprotective properties. Exploring the potential of this compound and its derivatives to protect against neurodegenerative diseases is a worthwhile endeavor.

Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases. Investigating the anti-inflammatory properties of these compounds could lead to the development of new treatments for inflammatory disorders.

Eco-friendly Synthetic Approaches in Industrial Applications

As the chemical industry moves towards more sustainable practices, the development of eco-friendly synthetic methods for the industrial-scale production of this compound and its derivatives is becoming increasingly important. ijpsjournal.com

Q & A

Basic: What are the standard synthetic routes and characterization methods for 1-(3,4,5-trimethoxyphenyl)ethanol?

Methodological Answer:
The synthesis typically involves Claisen-Schmidt condensation or aldol reactions. For example, 1-(3,4,5-trimethoxyphenyl)ethanone can react with aldehydes (e.g., benzaldehyde) under basic conditions (e.g., NaOH in ethanol) to form α,β-unsaturated ketones, which are subsequently reduced to the alcohol . Characterization employs:

  • NMR spectroscopy : To confirm substituent positions (e.g., singlet for three methoxy groups in 1^1H NMR) .
  • HRMS : For molecular ion verification .
  • IR spectroscopy : To identify hydroxyl (~3200–3600 cm1^{-1}) and carbonyl (if intermediates) stretches .

Basic: How can researchers ensure purity and structural fidelity of this compound during synthesis?

Methodological Answer:

  • Chromatography : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or HPLC for purification .
  • Melting Point Analysis : Compare experimental values with literature (e.g., derivatives in show mp = 139°C) .
  • Multi-spectral Consistency : Cross-validate NMR (1^1H, 13^{13}C), IR, and HRMS data with computational predictions or prior studies .

Advanced: What role does this compound play in anticancer research, and how are its derivatives optimized?

Methodological Answer:
The trimethoxyphenyl moiety is critical for tubulin polymerization inhibition, a mechanism in anticancer drug design . Optimization strategies include:

  • Functional Group Modifications : Introducing pyrrole or chalcone groups to enhance binding affinity (e.g., compound 59 in ) .
  • Claisen-Schmidt Condensation : Synthesizing α,β-unsaturated ketones (e.g., compound 82 in ) for improved cytotoxicity .
  • Docking Studies : Computational modeling to predict interactions with β-tubulin (e.g., using AutoDock Vina) .

Advanced: How can biocatalytic methods improve the synthesis of this compound?

Methodological Answer:

  • Enzyme Selection : Use alcohol dehydrogenases (ADHs) for stereoselective reduction of ketone intermediates .
  • Solvent Optimization : Employ green solvents (e.g., ethanol/water mixtures) to enhance enzyme stability .
  • Co-factor Recycling : NADH/NADPH regeneration systems (e.g., glucose dehydrogenase) to reduce costs .

Advanced: How are structure-activity relationship (SAR) studies conducted for trimethoxyphenyl derivatives?

Methodological Answer:

  • Scaffold Diversification : Synthesize analogs with varied substituents (e.g., halogenation, methoxy positional changes) and compare IC50_{50} values .
  • Pharmacophore Mapping : Identify essential groups (e.g., 3,4,5-trimethoxy for tubulin binding) using 3D-QSAR models .
  • In Vivo Testing : Evaluate lead compounds in xenograft models to correlate structural changes with efficacy .

Advanced: What challenges arise in X-ray crystallography of trimethoxyphenyl derivatives, and how are they resolved?

Methodological Answer:

  • Crystal Growth : Use slow evaporation (e.g., ethanol/hexane mixtures) to obtain diffraction-quality crystals .
  • Data Collection : High-resolution synchrotron sources for small-molecule structures (SHELX refinement) .
  • Disorder Handling : Apply restraints (e.g., for methoxy groups) during refinement in SHELXL .

Advanced: How can researchers resolve contradictions in spectral data for this compound?

Methodological Answer:

  • Dynamic Effects : Analyze temperature-dependent NMR to identify conformational exchange (e.g., rotamers) .
  • Isotopic Labeling : Use 13^{13}C-enriched samples to resolve overlapping signals in crowded spectra .
  • Theoretical Calculations : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian) .

Advanced: What strategies assess the environmental impact of this compound?

Methodological Answer:

  • Biodegradability Assays : OECD 301 tests (e.g., closed bottle test) to measure microbial degradation .
  • Ecotoxicology : Daphnia magna acute toxicity studies (LC50_{50}) and algal growth inhibition assays .
  • Life-Cycle Analysis (LCA) : Compare waste generation and energy use across synthetic routes (e.g., biocatalytic vs. traditional) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.